molecular formula C19H18NO6- B1398544 D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester CAS No. 81440-35-9

D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester

Cat. No.: B1398544
CAS No.: 81440-35-9
M. Wt: 356.3 g/mol
InChI Key: UYOZWZKJQRBZRH-MRXNPFEDSA-M
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Description

D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester: is a synthetic derivative of D-aspartic acid. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its white crystalline appearance and solubility in organic solvents.

Preparation Methods

The synthesis of D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester involves a multi-step reaction process. One of the common synthetic routes includes the following steps :

    Step 1: Reaction with triethylamine in tetrahydrofuran at -10°C for 0.17 hours.

    Step 2: Further reaction in tetrahydrofuran at temperatures ranging from -20°C to 20°C for 1 hour.

    Step 3: Heating with ethyl acetate for 4 hours to achieve a yield of 23%.

These steps highlight the importance of precise temperature control and reaction times to achieve the desired product.

Chemical Reactions Analysis

D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It plays a role in studying enzyme interactions and protein synthesis.

    Medicine: Research is being conducted on its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. It can influence enzyme activity and protein interactions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester can be compared with other similar compounds, such as:

  • N-Cbz-D-aspartic acid 1-benzyl ester
  • (3R)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoate
  • ®-4-(Benzyloxy)-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid

These compounds share similar structural features but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .

Properties

IUPAC Name

(3R)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/p-1/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOZWZKJQRBZRH-MRXNPFEDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18NO6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724233
Record name (3R)-4-(Benzyloxy)-3-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81440-35-9
Record name (3R)-4-(Benzyloxy)-3-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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